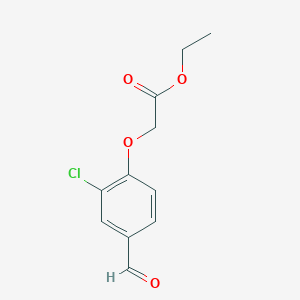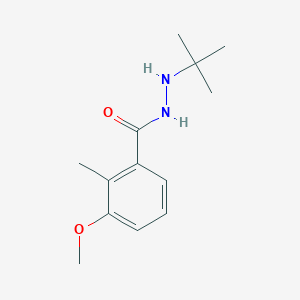
4,4'-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine
Overview
Description
“4,4’-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine” is a chemical compound with the molecular formula C25H24N4O4 . It has a molecular weight of 444.48 . This compound is used in research, particularly in the field of materials science .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 444.48 . The compound is stored in an inert atmosphere at room temperature . Unfortunately, the boiling point and other physical properties are not specified .Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of compounds with similar structural features, focusing on their redox and acid-base properties. These studies are foundational for understanding the chemical behavior and potential applications of such compounds in catalysis and materials science (Anna Jozwiuk et al., 2014).
Applications in Polymer Science
- In the field of polymer science, research has explored the synthesis of new poly(amide-imide)s based on derivatives of this compound, highlighting their thermal stability and potential applications in high-performance materials (K. Faghihi et al., 2011).
Coordination Chemistry and Metal Complexes
- Studies on coordination chemistry have reported the synthesis of metal complexes involving similar ligands, discussing their potential in creating advanced materials with specific magnetic, electronic, or catalytic properties (E. Meštrović et al., 2004).
Electrocatalysis and Conducting Polymers
- Research on conducting polymers derived from monomers related to this compound has been reported, focusing on their low oxidation potentials and potential applications in electronics and energy storage devices (G. Sotzing et al., 1996).
Molecular Sensing and Environmental Applications
- There's interest in the environmental applications of compounds and polymers based on similar structural motifs, including their roles in bioremediation and as sensors for detecting pollutants or metal ions (Urvish Chhaya & A. Gupte, 2013).
Structural and Functional Materials
- Studies have also focused on the structural control and fluorescence sensing capabilities of metal-organic frameworks (MOFs) constructed with similar ligands, indicating potential applications in gas storage, separation technologies, and as sensors (Xiuying Yang et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound “4,4’-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine” are currently unknown. This compound is a type of pyridine derivative , and pyridine derivatives are known to interact with a wide range of biological targets.
Pharmacokinetics
Its molecular weight of 444.48 suggests that it could potentially be absorbed in the gastrointestinal tract after oral administration.
Future Directions
properties
IUPAC Name |
4-[3-pyridin-4-yloxy-2,2-bis(pyridin-4-yloxymethyl)propoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-9-26-10-2-21(1)30-17-25(18-31-22-3-11-27-12-4-22,19-32-23-5-13-28-14-6-23)20-33-24-7-15-29-16-8-24/h1-16H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHKFZNHRRWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCC(COC2=CC=NC=C2)(COC3=CC=NC=C3)COC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)](/img/structure/B3323268.png)






![(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B3323335.png)